9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a methoxy group, and a triazoloquinazolinone core
Preparation Methods
The synthesis of 9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The triazoloquinazolinone core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, using reagents such as organolithium or Grignard reagents.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler molecules
Scientific Research Applications
9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The methoxy group and triazoloquinazolinone core contribute to its overall stability and reactivity, facilitating its biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, 9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of fluorine atoms and a methoxy group. Similar compounds include:
5-(trifluoromethyl)uracil: Known for its use in medicinal chemistry.
Trifluoromethyl ketones: Widely used in the synthesis of fluorinated pharmaceuticals.
Fluorinated quinazolines: Known for their applications in drug discovery
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C23H17F5N4O2 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H17F5N4O2/c1-34-16-4-2-11(3-5-16)12-8-17-19(18(33)9-12)20(13-6-14(24)10-15(25)7-13)32-22(29-17)30-21(31-32)23(26,27)28/h2-7,10,12,20H,8-9H2,1H3,(H,29,30,31) |
InChI Key |
NQGMUMBFFCSXPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C(F)(F)F)N3)C5=CC(=CC(=C5)F)F)C(=O)C2 |
Origin of Product |
United States |
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